Hydrogen Bond Donor Count: Zero HBD vs. Hydroxy Analog Confers Distinct Permeability and PK Profile
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile possesses zero hydrogen bond donor (HBD) atoms, as the 4-methoxy group (–OCH₃) replaces the hydroxyl (–OH) found in its closest analog, 3-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS 1879591-16-8), which has 1 HBD . In drug design, each HBD carries an estimated penalty of approximately 1–2 log units in passive membrane permeability, and removal of a single HBD can substantially improve CNS multiparameter optimization (MPO) scores [1]. The hydroxy analog additionally bears a predicted pKa of 5.98 ± 0.40, indicating partial ionization at physiological pH, which further compromises passive diffusion relative to the neutral methoxy compound .
| Evidence Dimension | Hydrogen bond donor count (HBD) and ionization state |
|---|---|
| Target Compound Data | HBD = 0 (no ionizable group at physiological pH) |
| Comparator Or Baseline | 3-(4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile: HBD = 1, predicted pKa = 5.98 ± 0.40 |
| Quantified Difference | ΔHBD = −1; elimination of pH-dependent ionization at pH 7.4 |
| Conditions | Physicochemical property comparison; HBD count based on structural analysis; pKa predicted via ChemBioOffice |
Why This Matters
The zero-HBD, neutral-character profile predicts superior passive membrane permeability and potentially improved oral bioavailability or CNS exposure relative to the ionizable hydroxy analog, directly impacting lead compound selection in drug discovery programs.
- [1] Le Roch, M. et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem. 2024, 89 (7), 4932–4946. Discussion of fluorinated piperidine physicochemical properties in FBDD. View Source
